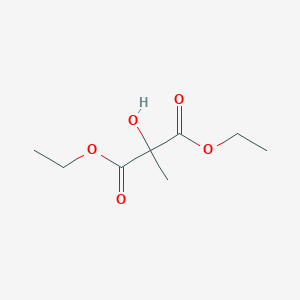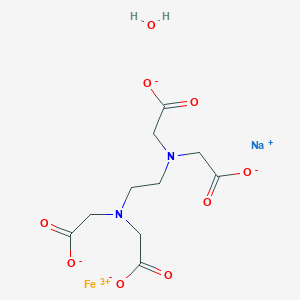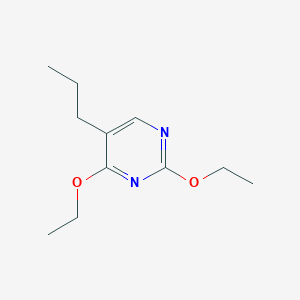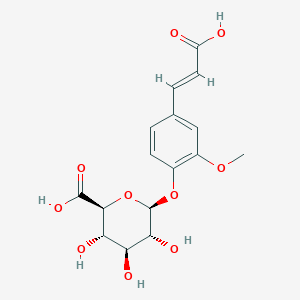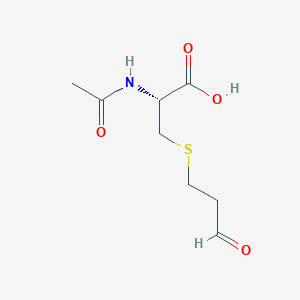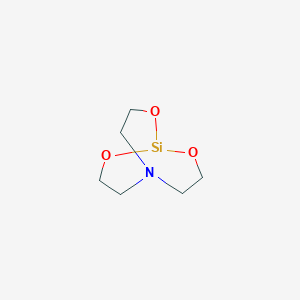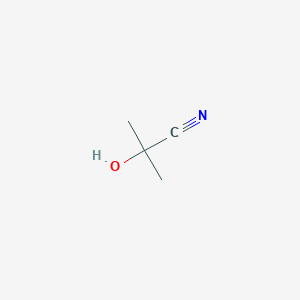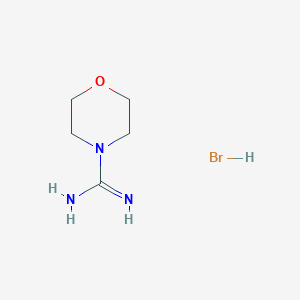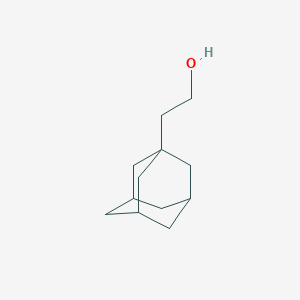
1-Adamantaneethanol
Vue d'ensemble
Description
1-Adamantaneethanol is not directly mentioned in the provided papers; however, the adamantane moiety is a core structure in various derivatives with significant applications in pharmaceuticals. Adamantane derivatives are known for their potent efficacy in a range of therapeutic areas, including antiviral, antidiabetic, and neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthesis Analysis
The synthesis of adamantane derivatives can be complex and versatile. One approach to synthesizing adamantane derivatives involves domino Michael reactions from ethyl 2,4-dioxocyclohexanecarboxylate, leading to the construction of adamantane derivatives through a one-pot reaction that includes Dieckmann condensation or an aldol-type reaction . Another method includes the synthesis of 1,3,5,7-tetracyanoadamantane through a radical nucleophilic substitution reaction, which can be further reduced to produce 1,3,5,7-tetrakis(aminomethyl)adamantane .
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the adamantane core, a rigid, cage-like structure that can be functionalized at various positions. For instance, 1,3,5,7-tetrakis(tetrazol-5-yl)-adamantane serves as a tetrahedral ligand in coordination polymers, demonstrating the structural versatility of adamantane derivatives . The adaptability of the adamantane structure is also evident in the formation of one-dimensional motifs through hydrogen bonding and coordination with metal ions and other molecules .
Chemical Reactions Analysis
Adamantane derivatives participate in a variety of chemical reactions, including coordination with metal ions to form complexes with open-network structures . The ability to form one-dimensional motifs through hydrogen bonding and coordination with metal ions is a testament to the chemical reactivity of adamantane derivatives . The synthesis of these derivatives often involves multi-step reactions, such as domino Michael reactions, highlighting the complexity of chemical transformations that adamantane compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are influenced by their unique molecular structure. The cage-like adamantane core imparts stability and rigidity, which is crucial for the formation of coordination polymers and complexes . The derivatives exhibit a range of physicochemical properties, including the ability to form zeolitic structures with potential applications in gas sorption . The pharmacokinetics and pharmacodynamics of adamantane-based drugs are also noteworthy, as they have been approved for various clinical applications, demonstrating their importance in therapeutic treatments .
Applications De Recherche Scientifique
- Synthesis of Adamantine-Containing Phthalocyanines
- Synthesis of Unsaturated Adamantane Derivatives
- Application Summary: 1-Adamantaneethanol is used in the synthesis of unsaturated adamantane derivatives . These derivatives are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application: The synthesis of unsaturated adamantane derivatives involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues . Specific methods of application or experimental procedures would depend on the exact synthesis process being used.
- Results or Outcomes: The outcome of this application is the production of unsaturated adamantane derivatives. These compounds have unique properties due to the presence of the adamantane group, which can make them useful in various applications .
- Synthesis of Adamantane-1,3,5-triol
- Application Summary: 1-Adamantaneethanol can be converted into adamantane-1,3,5-triol . Adamantane-1,3,5-triol is a useful intermediate in the synthesis of various adamantane derivatives.
- Methods of Application: The synthesis of adamantane-1,3,5-triol involves the reaction of 1-Adamantaneethanol with N-hydroxylphthtalimide, cobalt (II) acetylacetonate, and manganese dioxide under an oxygen atmosphere in glacial acetic acid .
- Results or Outcomes: The outcome of this application is the production of adamantane-1,3,5-triol. This compound can be used as a starting material for the synthesis of various other adamantane derivatives .
Propriétés
IUPAC Name |
2-(1-adamantyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIDZPHRNBZTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211465 | |
| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantaneethanol | |
CAS RN |
6240-11-5, 71411-98-8 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6240-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006240115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)decaneethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decaneethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



